molecular formula C24H20BrClN6O3 B233926 N-Benzyloxycarbonyl-leucyl-leucyl-phenylalaninal CAS No. 143839-79-6

N-Benzyloxycarbonyl-leucyl-leucyl-phenylalaninal

Cat. No. B233926
CAS RN: 143839-79-6
M. Wt: 509.6 g/mol
InChI Key: DTIABGUJCAYDRL-WIXBZOCESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyloxycarbonyl-leucyl-leucyl-phenylalaninal (Z-LL-F-CHO) is a peptide aldehyde that has been widely used in scientific research as a proteasome inhibitor. It is a potent and selective inhibitor of the chymotrypsin-like activity of the proteasome, which plays a crucial role in the degradation of intracellular proteins.

Mechanism of Action

N-Benzyloxycarbonyl-leucyl-leucyl-phenylalaninal binds irreversibly to the active site of the chymotrypsin-like activity of the proteasome, inhibiting its function. This leads to the accumulation of ubiquitinated proteins, which are then degraded by alternative pathways, such as autophagy. The inhibition of the proteasome by this compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. This compound has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which play important roles in inflammation and immune response.

Advantages and Limitations for Lab Experiments

N-Benzyloxycarbonyl-leucyl-leucyl-phenylalaninal has several advantages for lab experiments. It is a potent and selective inhibitor of the proteasome, making it a useful tool for studying the role of the proteasome in protein degradation. It has also been shown to be effective in inducing apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. However, this compound has some limitations for lab experiments. It is a peptide aldehyde, which can be toxic and unstable. It also has poor solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research on N-Benzyloxycarbonyl-leucyl-leucyl-phenylalaninal. One area of research is to investigate the potential therapeutic applications of this compound for cancer treatment. Another area of research is to develop more stable and less toxic analogs of this compound that can be used in a wider range of experiments. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.

Synthesis Methods

N-Benzyloxycarbonyl-leucyl-leucyl-phenylalaninal can be synthesized by the reaction of Z-LL-F-NH2 with an aldehyde, such as acetaldehyde or formaldehyde. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to convert the aldehyde to the corresponding alcohol. The resulting product is then treated with hydrochloric acid to remove the protecting group, yielding this compound.

Scientific Research Applications

N-Benzyloxycarbonyl-leucyl-leucyl-phenylalaninal has been used extensively in scientific research as a tool to study the proteasome and its role in protein degradation. It has been shown to inhibit the chymotrypsin-like activity of the proteasome in a dose-dependent manner, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. This compound has also been used to investigate the role of the proteasome in various physiological processes, such as cell cycle regulation, DNA repair, and immune response.

properties

CAS RN

143839-79-6

Molecular Formula

C24H20BrClN6O3

Molecular Weight

509.6 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-2-[(1-oxo-3-phenylpropan-2-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C29H39N3O5/c1-20(2)15-25(30-24(18-33)17-22-11-7-5-8-12-22)27(34)32-28(35)26(16-21(3)4)31-29(36)37-19-23-13-9-6-10-14-23/h5-14,18,20-21,24-26,30H,15-17,19H2,1-4H3,(H,31,36)(H,32,34,35)/t24?,25-,26-/m0/s1

InChI Key

DTIABGUJCAYDRL-WIXBZOCESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(CC2=CC=CC=C2)C=O

SMILES

CC(C)CC(C(=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(CC2=CC=CC=C2)C=O

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(CC2=CC=CC=C2)C=O

synonyms

Boc-Leu-Leu-Phe-CHO
N-benzyloxycarbonyl-leucyl-leucyl-phenylalaninal
Z-Leu-Leu-Phe-al
Z-LLF-CHO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.